molecular formula C17H13ClN2O3S B2859792 4-chloro-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide CAS No. 1322221-22-6

4-chloro-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide

Cat. No.: B2859792
CAS No.: 1322221-22-6
M. Wt: 360.81
InChI Key: SKHQGNOMKJLHGY-HTXNQAPBSA-N
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Description

4-Chloro-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide is a structurally complex benzamide derivative featuring a tricyclic core system with fused oxygen (10,13-dioxa), sulfur (4-thia), and nitrogen (6-aza) heteroatoms. The tricyclo[7.4.0.0³,⁷] framework indicates a bridged bicyclic structure fused with an additional ring, creating a rigid scaffold. The benzamide moiety is substituted with a 4-chloro group, which may enhance electronic properties and biological activity, while the tricyclic system’s 6-methyl substituent likely influences steric and solubility characteristics.

Properties

IUPAC Name

4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-20-12-8-13-14(23-7-6-22-13)9-15(12)24-17(20)19-16(21)10-2-4-11(18)5-3-10/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHQGNOMKJLHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)Cl)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Tricyclic vs. Thiadiazole-Based Analogues

  • Compound 6 () : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide features a thiadiazole ring instead of the tricyclic system. Despite similar benzamide backbones, the thiadiazole core reduces rigidity compared to the tricyclic framework. This difference impacts melting points (mp 160°C for Compound 6 vs. undetermined for the target) and spectral properties (e.g., IR C=O stretch at 1606 cm⁻¹ for Compound 6) .
  • Compound 4.1 (): N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide incorporates a thiadiazole ring with trichloroethyl and acetamide groups. Its synthesis involves sulfuric acid cyclization, contrasting with the target compound’s likely multi-step heterocyclization .

Chromene-Based Analogues

  • Compound 3 (): N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide contains a chromene ring system. The absence of sulfur and reduced heteroatom diversity may lower polarity compared to the target compound. Reaction with benzoyl chloride under reflux highlights shared synthetic strategies for benzamide derivatization .

Substituent Effects on Physicochemical Properties

  • Chloro Substitution : The 4-chloro group on the target’s benzamide mirrors Compound 3 (), which has dual chloro substituents. Chlorine’s electron-withdrawing nature enhances stability and may influence binding affinity in biological targets .
  • Methoxy vs.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Yield (%)
Target Compound Tricyclo[7.4.0.0³,⁷] 4-Cl, 6-methyl N/A N/A N/A
Compound 6 () Thiadiazole Isoxazolyl, phenyl 160 1606 70
3,5-Dimethoxy Analogue () Tricyclo[7.4.0.0³,⁷] 3,5-OCH₃, 6-methyl N/A N/A N/A
Compound 8a () Pyridine-thiadiazole Acetyl, methyl 290 1679, 1605 80

Research Findings and Implications

  • Structural Rigidity: The tricyclic core of the target compound likely enhances binding specificity compared to monocyclic analogues (e.g., ’s thiadiazoles), as rigid frameworks reduce conformational entropy during target interactions .
  • Electronic Effects : The 4-chloro substituent may improve metabolic stability and receptor affinity, as seen in chlorinated benzamides like Compound 3 () .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves a multi-step process starting with the preparation of the tricyclic core via cyclization reactions. Key parameters include:

  • Temperature control : Maintain precise temperatures (e.g., 0–5°C for chlorination) to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for cyclization and non-polar solvents for purification .
  • Reagent stoichiometry : Optimize ratios of sulfur-containing reagents (e.g., thiols) to ensure complete functionalization of the diazatricyclic system . Yield can be further improved using Design of Experiments (DoE) to model variables like reaction time and catalyst loading .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves the tricyclic structure and confirms regioselectivity of substituents (e.g., chloro and benzamide groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities from incomplete cyclization .
  • X-ray Crystallography : Resolves stereochemistry of the dioxa-thia-aza tricyclic system .

Q. What are the common reaction pathways for modifying the benzamide or tricyclic moieties?

  • Nucleophilic substitution : The chlorine atom on the benzamide group can be replaced with amines or thiols under basic conditions .
  • Oxidation/Reduction : Sulfur in the thia moiety can be oxidized to sulfoxides/sulfones (e.g., using H2O2) or reduced to thiols (e.g., LiAlH4) .
  • Cycloaddition : The conjugated enamine system in the tricyclic core enables [4+2] cycloadditions for derivatization .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or redox activity .
  • Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzymes) to refine substituent placement .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with biological activity .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR assignments)?

  • Multi-Technique Validation : Cross-reference NMR with IR (for carbonyl stretches) and MS fragmentation patterns .
  • Isotopic Labeling : Use 15N-labeled intermediates to clarify ambiguous peaks in complex heterocyclic systems .
  • Statistical Analysis : Apply principal component analysis (PCA) to distinguish noise from genuine spectral anomalies .

Q. How does the compound’s stereoelectronic profile influence its reactivity in catalytic systems?

  • Electron-Deficient Benzamide : The chloro substituent enhances electrophilicity, enabling nucleophilic attack at the carbonyl carbon .
  • Conjugated Tricyclic Core : The enamine system stabilizes transition states in oxidation reactions, as shown in studies of similar dithiazoles .
  • Sulfur Coordination : The thia moiety can act as a ligand in transition-metal catalysis (e.g., Pd-mediated cross-couplings) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in enzyme inhibition?

  • Fragment-Based Screening : Synthesize derivatives with incremental modifications (e.g., methyl → ethyl on the tricyclic core) .
  • Kinetic Assays : Measure IC50 values under varied pH/temperature to map binding thermodynamics .
  • Cryo-EM/XRPD : Resolve enzyme-compound complexes to identify critical non-covalent interactions .

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